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Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

Cat. No.: B1592522 Get Quote

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol: Properties, Synthesis, and

Analytical Characterization

Introduction
(5-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in the landscape of

modern medicinal chemistry and organic synthesis. The pyrazine core, a nitrogen-containing

aromatic ring, is a privileged scaffold found in numerous biologically active compounds. The

strategic placement of a chloro-substituent and a hydroxymethyl group provides versatile

handles for synthetic elaboration, making this molecule a valuable intermediate in the

development of novel pharmaceutical agents.[1][2] The presence of chlorine, in particular, can

significantly influence a molecule's pharmacokinetic and pharmacodynamic properties,

including metabolic stability, membrane permeability, and binding affinity.[3][4]

This technical guide serves as a comprehensive resource for researchers, scientists, and drug

development professionals. Authored from the perspective of a Senior Application Scientist, it

provides not only procedural details but also the underlying scientific rationale for the synthesis

and characterization of (5-Chloropyrazin-2-yl)methanol. We will delve into its nomenclature,

physicochemical properties, a detailed and validated synthesis protocol, and robust analytical

methods for identity and purity confirmation.
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Precise identification of a chemical entity is fundamental for scientific communication and

regulatory compliance. (5-Chloropyrazin-2-yl)methanol is known by several names and is

cataloged in numerous chemical databases. The following table consolidates its key identifiers.

[1][5][6]

Identifier Type Value

IUPAC Name (5-chloropyrazin-2-yl)methanol[5]

CAS Number 72788-94-4[1][5]

Molecular Formula C₅H₅ClN₂O[5][7]

Synonyms

2-Chloro-5-(hydroxymethyl)pyrazine, 5-Chloro-

2-pyrazinemethanol, 2-Hydroxymethyl-5-

chloropyrazine[5][6]

InChI
InChI=1S/C5H5ClN2O/c6-5-2-7-4(3-9)1-8-5/h1-

2,9H,3H2[5]

InChIKey YUTQYZGRAJOIJV-UHFFFAOYSA-N[1][5]

SMILES C1=C(N=CC(=N1)Cl)CO[5]

EC Number 958-699-1[5]

PubChem CID 23462054[5]

DSSTox Substance ID DTXSID50634379[1][5]

Physicochemical Properties
The physical and chemical properties of (5-Chloropyrazin-2-yl)methanol dictate its behavior

in reactions, formulations, and biological systems. These properties are summarized below.
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Property Value Source

Molecular Weight 144.56 g/mol [1][5]

Appearance Off-white to light yellow solid [8]

Melting Point 62-63 °C [1][8]

Boiling Point
255.7 °C at 760 mmHg

(Predicted/Estimated)
[1][8]

Density 1.422 g/cm³ (Predicted) [1][8]

Flash Point 108.5 °C (Estimated) [1][2]

pKa 12.39 (Predicted) [8]

XLogP3 -0.2 [1]

The negative XLogP3 value suggests that the compound is relatively hydrophilic, a

characteristic influenced by the polar hydroxymethyl group and the nitrogen atoms in the

pyrazine ring, which can engage in hydrogen bonding. This property is crucial for its solubility in

various solvent systems used during synthesis and purification.

Synthesis Protocol and Mechanistic Insights
The synthesis of (5-Chloropyrazin-2-yl)methanol is efficiently achieved via the reduction of its

corresponding carboxylic acid ester, methyl 5-chloropyrazine-2-carboxylate. This two-step

approach, starting from 5-chloropyrazine-2-carboxylic acid, is a common and reliable route.

Step 1: Esterification of 5-Chloropyrazine-2-carboxylic
Acid
Causality: The initial carboxylic acid is a poor substrate for direct reduction to the alcohol in the

presence of many common reducing agents without side reactions. Conversion to the methyl

ester provides a more reactive and selective intermediate for the subsequent reduction step.

While classic Fischer esterification is an option, the use of trimethylsilyl diazomethane

(TMSCHN₂) offers a rapid, high-yielding methylation under mild conditions, avoiding harsh

acids and high temperatures that could degrade the pyrazine ring.[8]
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Protocol:

Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and

methanol (1:1 v/v).

Slowly add a 2M solution of trimethylsilyl diazomethane in ether (2.0 eq) to the solution.

Note: Intense gas evolution (N₂) is observed. This reaction should be performed in a well-

ventilated fume hood.

Stir the reaction mixture at room temperature for 30-60 minutes.

Monitor the reaction for completion using Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting

material.

Once complete, concentrate the reaction mixture under reduced pressure to yield methyl 5-

chloropyrazine-2-carboxylate as a solid, which can often be used in the next step without

further purification.[8]

Step 2: Reduction of Methyl 5-Chloropyrazine-2-
carboxylate to (5-Chloropyrazin-2-yl)methanol
Causality: Diisobutylaluminum hydride (DIBAL-H) is selected as the reducing agent. It is a

powerful yet selective hydride donor that efficiently reduces esters to primary alcohols at low

temperatures.[8] Performing the reaction at 0 °C controls the reactivity of DIBAL-H, preventing

over-reduction or other side reactions. The quench step with methanol is critical to neutralize

any excess, highly reactive DIBAL-H before introducing aqueous solutions, which would react

violently. The subsequent addition of a saturated Rochelle's salt (potassium sodium tartrate)

solution is a standard workup procedure for DIBAL-H reductions; the tartrate chelates the

aluminum salts, preventing the formation of gelatinous precipitates and facilitating a clean

separation of the organic and aqueous layers.

Protocol:

Dissolve methyl 5-chloropyrazine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF)

under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C using an ice bath.

Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise,

maintaining the internal temperature at 0 °C.

Stir the reaction at 0 °C for 2 hours. Monitor for completion by TLC or LC-MS.

After completion, quench the reaction by the slow, careful addition of methanol.

Add a saturated aqueous solution of potassium sodium tartrate and allow the mixture to

warm to room temperature. Stir vigorously until the layers become clear.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure to yield the crude (5-Chloropyrazin-2-yl)methanol.[8]

Purify the crude product via column chromatography on silica gel or recrystallization as

needed to achieve the desired purity (>98%).

5-Chloropyrazine-
2-carboxylic Acid

Methyl 5-Chloropyrazine-
2-carboxylate

  Step 1: Esterification
  Reagents: TMSCHN₂, Ether/MeOH

(5-Chloropyrazin-2-yl)methanol
(Final Product)

  Step 2: Reduction
  Reagents: DIBAL-H, THF
  Workup: Rochelle's Salt

Click to download full resolution via product page
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Caption: Synthesis workflow for (5-Chloropyrazin-2-yl)methanol.

Analytical Characterization
To ensure the synthesized material meets the required standards of identity, purity, and quality,

a panel of analytical techniques must be employed. Each method provides orthogonal

information, creating a self-validating system for characterization.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of non-volatile organic

compounds. A reverse-phase method (using a nonpolar stationary phase like C18 and a polar

mobile phase) is ideal for separating (5-Chloropyrazin-2-yl)methanol from nonpolar impurities

and any remaining polar starting materials. UV detection is suitable due to the aromatic nature

of the pyrazine ring.

Protocol:

Instrumentation: HPLC system with a UV-Vis detector.

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

Mobile Phase B: Acetonitrile with 0.1% TFA.

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to

initial conditions.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of water

and acetonitrile.
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Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the percentage of

the main peak area relative to the total area of all peaks.

Sample Preparation

HPLC Analysis

Data Processing

Dissolve Sample
(1 mg/mL in 50:50 H₂O/ACN)

Inject 10 µL onto C18 Column

Gradient Elution
(Water/ACN with 0.1% TFA)

UV Detection at 254 nm

Integrate Chromatogram

Calculate Area % for Purity

Click to download full resolution via product page

Caption: Workflow for HPLC purity analysis.

Identity and Structural Confirmation by GC-MS and NMR
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Rationale: Gas Chromatography-Mass Spectrometry (GC-MS) provides two critical pieces of

information: the retention time (a characteristic property) and the mass spectrum. The

molecular ion peak confirms the molecular weight, while the fragmentation pattern serves as a

structural fingerprint.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy provides

definitive structural elucidation by mapping the carbon-hydrogen framework.

GC-MS Protocol:

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an Electron

Ionization (EI) source.

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary

column.[10]

Carrier Gas: Helium at a constant flow of 1 mL/min.

Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at

20°C/min, and hold for 5 minutes.

MS Analysis: Scan from m/z 40 to 400.

Expected Result: A primary peak at a specific retention time with a mass spectrum showing a

molecular ion [M]⁺ at m/z 144 and a characteristic M+2 isotope pattern for a

monochlorinated compound.

¹H NMR Spectroscopy:

Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).

Expected Signals: Protons on the pyrazine ring will appear in the aromatic region (typically δ

8.0-9.0 ppm), the methylene protons (-CH₂OH) will appear as a singlet or doublet

(depending on coupling to the hydroxyl proton) around δ 4.5-5.0 ppm, and the hydroxyl

proton (-OH) will be a broad singlet whose position is concentration-dependent.

Applications in Research and Drug Discovery
(5-Chloropyrazin-2-yl)methanol is not typically an end-product but rather a versatile

intermediate. Its value lies in the synthetic possibilities offered by its functional groups:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://pubs.rsc.org/en/content/getauthorversionpdf/c3ay41020j
https://www.benchchem.com/pdf/Characterization_of_1_4_Dimethylpiperazin_2_yl_methanol_A_Comparative_Guide_to_Analytical_Methods.pdf
https://www.benchchem.com/pdf/Characterization_of_1_4_Dimethylpiperazin_2_yl_methanol_A_Comparative_Guide_to_Analytical_Methods.pdf
https://www.benchchem.com/product/b1592522?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxymethyl Group (-CH₂OH): This primary alcohol can be easily oxidized to an aldehyde

or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate, or halide) for

nucleophilic substitution reactions. This allows for the extension of side chains or the

introduction of other functional groups.

Chloro Group (-Cl): The chlorine atom on the electron-deficient pyrazine ring is susceptible to

nucleophilic aromatic substitution (SₙAr). This allows for the introduction of various nitrogen,

oxygen, or sulfur nucleophiles, enabling the construction of diverse compound libraries for

screening.

Pyrazine Ring: The nitrogen atoms can be quaternized or can influence the electronic

properties of the molecule, which is critical for receptor binding and modulating pKa.

The combination of these features makes (5-Chloropyrazin-2-yl)methanol a valuable starting

material for synthesizing complex molecules targeting a wide range of diseases. The

prevalence of chlorinated compounds among FDA-approved drugs underscores the strategic

importance of intermediates like this in modern pharmaceutical development.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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